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Content uniformity testing ensures that each individual dosage unit in a batch of valacyclovir tablets contains
an amount of the active ingredient that falls within a narrow, specified range around the label claim. This
guarantees consistent dosing for patients. The United States Pharmacopeia (USP) provides the official
compendial methods for these tests in its monographs for drug products like Valacyclovir Tablets [1] and in

its general chapters, such as General Chapter <905, "Uniformity of Dosage Units" [2].

The fundamental principle involves a two-stage testing procedure where a sample of tablets is individually
assayed, and the results are evaluated using both an Acceptance Value (AV) calculation and a check for

individual dosage unit variation [2].

Application Notes: Valacyclovir Content Uniformity

The following workflow outlines the complete two-stage testing procedure for valacyclovir tablets, from

sampling to final compliance decision.
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Stage 1: Test 10 Dosage Units

Calculate Stage 1
Acceptance Value (AV1)

Is AV1 < L1 (15.0)?

Stage 2: Test Additional
20 Dosage Units

Calculate Stage 2
Acceptance Value (AV2)
from 30 Units

Yes

Is AV2 < L1 (15.0)?

Check all 30 units:
No unit is outside
M*0.75 to M*1.25?
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Key Parameters for Valacyclovir Tablets

e Reference Standards: For accurate testing, you must use official USP reference standards. The
Valacyclovir Hydrochloride USP Reference Standard [3] is used for the assay of the active
ingredient. The D-Valacyclovir USP Reference Standard [4] is typically used to identify and control
the related enantiomer impurity, which is critical for ensuring the specificity of the test method.

e Dosage Strengths: Valacyclovir tablets are commonly available in two strengths: 500 mg and 1
gram [5]. The target value (T) for content uniformity testing is usually 100% of the label claim, which
would be 500 mg or 1000 mg per tablet, respectively.

e Target Content (T): Unless otherwise specified in the Valacyclovir Tablets monograph, T is defined
as the average of the potency limits specified in the monograph's potency definition [2]. For the
purpose of calculation in the examples below, T is set to 100% of label claim.

Experimental Protocol: USP <905> Content Uniformity
Test

This protocol details the two-stage test for uniformity of dosage units as per the revised USP General

Chapter <905> [2].

Procedure

e Sample Preparation: Select a representative sample of tablets from the batch. For the test, you will
need a total of 30 units, though the first stage only requires 10.

¢ Analytical Procedure: Assay each of the 10 dosage units individually according to the validated
analytical method (e.g., HPLC). The method should use the Valacyclovir Hydrochloride USP
Reference Standard [3] for quantification. Express the result of each individual assay as a
percentage of the label claim (%LC).
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Calculations and Acceptance Criteria

e Calculate the Acceptance Value (AV) for Stage 1 (n=10)

o Calculate the mean (X) and standard deviation (s) of the 10 results.

o The acceptance constant K is 2.4 for n=10 [2].

o If T = 101.5%, calculate the Acceptance Value as follows. The reference value M is equal to X
if98.5% = X = 101.5%. I1fX < 98.5% thenM = 98.5%. IfX > 101.5%, thenM =
101.5% [2].

Click to download full resolution via product page

e Stage 1 Acceptance Criteria: The requirements are met if the calculated AV is less than or equal to

the maximum allowed AV (L1), which is 15.0 [2]. If this condition is met, the test passes.

¢ Proceed to Stage 2 if Stage 1 Fails

o Test an additional 20 individual dosage units, for a total of 30 units.
o Assay each of the 30 units individually.

¢ Calculate the Acceptance Value for Stage 2 (n=30)

Calculate the mean (X) and standard deviation (s) of the 30 results.
The acceptance constant k is 2.0 for n=30 [2].

Determine M using the same rules as in Stage 1.

Calculate the AV using the same formula: AV = |[M - X| + k * s

o

[¢]

[¢]

[e]

e Stage 2 Acceptance Criteria: The requirements are met if both of the following conditions are

satisfied [2]:

o The AV of the 30 units is < L1 (15.0).
o No individual dosage unit is outside the range of 75.0% to 125.0% of the calculated value of M.

Statistical Analysis and Acceptance Limits

To ensure with high confidence that a batch will pass the official USP test, manufacturers often set more

stringent internal acceptance limits. The following table provides an example of such limits for a target (T) of
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100% label claim, based on a sample size of 30 units, a 95% confidence level, and a 95% probability (lower

bound) that the batch will pass the USP test [2].

Table 1: Example Internal Acceptance Limits for Content Uniformity (Target T=100%) [2]

Sample Mean (%LC)

Maximum Allowable Sample CV (%)

90.0

92.0

94.0

96.0

98.0

98.4

99.0

100.0

102.0

104.0

106.0

108.0

110.0

3.9

4.0

4.1

4.2

4.3

3.9

4.4

4.5

4.4

4.2

3.9

3.5

3.0

Application of the Table: Suppose you test 30 tablets and calculate a sample mean of 98.4% LC and a
sample standard deviation of 3.8% LC. The Coefficient of Variation (CV) is (3.8 / 98.4) * 100% =~ 3.86%.
According to Table 1, the maximum allowable CV for a mean of 98.4% LC is 3.9%. Since your CV (3.86%)

is less than this limit, the sample passes the internal criteria. This gives you 95% confidence that any future

sample from the batch has at least a 95% probability of passing the official USP content-uniformity test [2].
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Method Development and Troubleshooting

e Sampling Plans: The strategy for collecting samples is critical. Two common plans are:

o Plan 1: One test result from each of many locations (e.g., one tablet from different time points
during compression). This directly estimates the overall population mean (u) and standard
deviation (0) [2].

o Plan 2: Multiple test results from each of several locations (e.g., several tablets from each of
several collection cups). This allows for estimating within-location and between-location
variance components, which is essential for investigating the source of variability [2].

¢ Handling Out-of-Specification (OOS) Results: If an individual unit in Stage 2 is outside
75.0%-125.0% of M, the test fails. A thorough investigation must be initiated per cGMP requirements.
This investigation should assess the analytical method, the specific tablet, and the manufacturing
process. The use of the D-Valacyclovir Reference Standard can be crucial in such investigations to
rule out stereocisomeric impurity issues [4].

Conclusion

Rigorous content uniformity testing is a cornerstone of quality control for valacyclovir tablets. Adherence to
the detailed USP two-stage test protocol, coupled with the use of official USP reference standards and well-

designed statistical controls, ensures that every patient receives a dose that is both safe and effective.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b546517#valacyclovir-

content-uniformity-testing-usp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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